Crl protein
Description
The Crl protein is a transcriptional regulator in Escherichia coli that plays a critical role in modulating σ<sup>S</sup> (RpoS) activity during the stationary phase of bacterial growth . σ<sup>S</sup>, a stress-responsive sigma factor, competes with the housekeeping sigma factor σ<sup>70</sup> (RpoD) for binding to the core RNA polymerase (RNAP) to initiate transcription of stress-response genes. Crl enhances σ<sup>S</sup>-dependent transcription by increasing the affinity of σ<sup>S</sup> for core RNAP, thereby promoting the formation of the RNAP holoenzyme Eσ<sup>S</sup> . This activity is particularly crucial under conditions where σ<sup>S</sup> levels are low, such as during the transition from exponential to stationary phase .
Crl’s mechanism involves a conserved structural cavity with exposed residues that bind to domain 2 of σ<sup>S</sup>, facilitating σ<sup>S</sup>-RNAP interactions . Notably, Crl’s effects are temperature-independent, contrasting earlier hypotheses of thermosensitive regulation . Additionally, Crl indirectly influences σ<sup>S</sup> proteolysis by altering its partitioning between RNAP and the proteolytic targeting factor RssB, thereby stabilizing σ<sup>S</sup> under stress conditions .
Properties
CAS No. |
148349-72-8 |
|---|---|
Molecular Formula |
C10H10BrN5NaO6PS |
Synonyms |
Crl protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Regulatory Compounds
Crl operates within a network of transcriptional regulators that fine-tune sigma factor competition and RNAP activity. Below is a detailed comparison with key analogous compounds:
Rsd (Anti-σ<sup>70</sup> Factor)
- Function : Rsd inhibits σ<sup>70</sup> by binding to its region 4, preventing σ<sup>70</sup>-RNAP interactions and freeing core RNAP for alternative sigma factors like σ<sup>S</sup> .
- Mechanistic Contrast: While Crl directly enhances σ<sup>S</sup>-RNAP binding, Rsd acts as a σ<sup>70</sup> antagonist.
DksA
- Function : DksA works synergistically with the alarmone ppGpp to regulate the stringent response, modulating RNAP binding to promoters with unstable open complexes .
- Mechanistic Contrast : Unlike Crl, which targets sigma factor competition, DksA directly alters RNAP conformation. DksA’s activity is ppGpp-dependent, whereas Crl operates independently of secondary messengers .
- Physiological Role: DksA is pivotal during amino acid starvation, while Crl’s role is broader, affecting σ<sup>S</sup>-dependent genes under multiple stressors (e.g., osmotic shock, oxidative stress) .
RssB
- Function: RssB is a response regulator that targets σ<sup>S</sup> for ClpXP-mediated degradation, thereby controlling σ<sup>S</sup> turnover .
- Interplay with Crl : Crl and RssB compete for σ<sup>S</sup> binding. Crl stabilizes σ<sup>S</sup> by directing it toward RNAP, whereas RssB promotes σ<sup>S</sup> degradation. This antagonism ensures precise control of σ<sup>S</sup> levels during stress adaptation .
6S RNA
- Function : 6S RNA mimics promoter DNA to sequester RNAP during stationary phase, inhibiting σ<sup>70</sup>-dependent transcription and redirecting RNAP to σ<sup>S</sup>-dependent promoters .
- Contrast : Crl directly enhances σ<sup>S</sup>-RNAP binding, while 6S RNA acts indirectly by sterically hindering σ<sup>70</sup> activity. Both mechanisms converge to prioritize stress-response genes but operate via distinct pathways .
Comparative Analysis Table
Research Findings and Implications
- Crl’s Structural Insights : The conserved cavity in Crl’s structure (identified via X-ray crystallography) is essential for σ<sup>S</sup> binding, highlighting evolutionary conservation across Enterobacteriaceae .
- Temperature Independence : Crl’s activity is consistent across 30°C and 37°C, resolving prior controversies about its thermosensitivity .
Q & A
Q. What computational tools are recommended for predicting Crl's interaction partners or regulatory targets?
- Methodological Answer : Utilize protein-protein interaction databases (e.g., STRING, IntAct) with experimental evidence filters. Machine learning models (e.g., Random Forest or SVM) trained on known Crl-dependent promoters can predict novel targets. Molecular docking software (e.g., HADDOCK) may identify potential binding interfaces between Crl and RNAP core subunits .
Tables for Key Findings
| Experimental Approach | Key Insight | Reference |
|---|---|---|
| Microarray analysis (30°C vs. 37°C) | Crl activates σ<sup>S</sup>-dependent genes temperature-independently | |
| In vitro transcription assays | Crl enhances σ<sup>S</sup>-RNAP binding under σ<sup>70</sup>-competitive conditions | |
| Quantitative Western blotting | Crl levels are ~70% higher at 30°C but show weak stationary-phase induction |
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